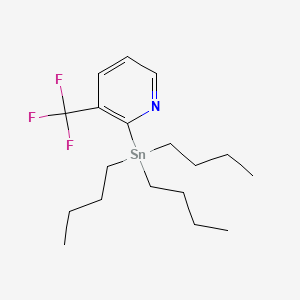

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFRTFAOBTHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F3NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656796 | |

| Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-78-8 | |

| Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The Stille cross-coupling reaction is the most widely employed method for synthesizing 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine. This approach leverages the reactivity of halogenated pyridines with tributyltin reagents under palladium catalysis.

Mechanism

The reaction proceeds via oxidative addition of a 2-halo-3-(trifluoromethyl)pyridine (e.g., X = Br, I) to a Pd(0) catalyst, forming a Pd(II) intermediate. Transmetallation with tributyltin chloride (Bu₃SnCl) follows, culminating in reductive elimination to yield the target stannylated pyridine.

Standard Protocol

Optimization Insights

-

Halogen selection : Iodides outperform bromides due to enhanced electrophilicity (yield increase: ~15%).

-

Catalyst loading : Reducing Pd(PPh₃)₄ to 3 mol% decreases costs without significant yield loss.

-

Solvent effects : Dimethylformamide (DMF) accelerates transmetallation but complicates purification.

Organolithium-Mediated Stannylation

Halogen-Lithium Exchange Strategy

This method exploits the nucleophilic substitution of halogenated precursors via lithiation, bypassing transition-metal catalysts.

Reaction Pathway

Experimental Parameters

Limitations

-

Side reactions : Competing dehalogenation occurs at >-60°C, reducing yield.

-

Moisture sensitivity : Strict anhydrous conditions are mandatory to prevent tin hydrolysis.

Alternative Synthetic Approaches

Direct Tin-Halogen Exchange

A less common but efficient method involves treating 2,3-dihalo-5-(trifluoromethyl)pyridine with hexabutylditin (Bu₃Sn-SnBu₃) under radical initiation.

Key Steps

Advantages

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Process Intensification

-

Continuous flow systems : Enhance heat/mass transfer for Stille coupling, achieving 85% conversion in 30 minutes.

-

Solvent recycling : THF recovery rates exceed 90% in closed-loop systems.

Emerging Methodologies

化学反应分析

Types of Reactions

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.

Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Electrophiles: Used in substitution reactions to replace the tributylstannyl group.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation reactions can introduce new functional groups such as hydroxyl or carbonyl groups.

科学研究应用

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.

作用机制

The mechanism by which 2-(tributylstannyl)-3-(trifluoromethyl)pyridine exerts its effects depends on the specific reactions it undergoes. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the pyridine ring. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the introduction of new functional groups. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it participates in.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, with detailed comparisons below:

Positional Isomer: 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine

- Structural Difference : The CF₃ group is at the 5-position instead of the 3-position .

- In Stille couplings, the position of CF₃ may influence transmetallation efficiency due to differences in coordination with palladium catalysts .

- Applications : Used in synthesizing electronic materials where regioselectivity is critical .

Methyl-Substituted Analog: 3-Methyl-2-(tributylstannyl)pyridine

- Structural Difference : A methyl (–CH₃) group replaces the CF₃ group at C3 .

- Lower molecular weight (398.21 vs. 436.13 g/mol) simplifies purification but may reduce metabolic stability in drug candidates .

- Applications : Intermediate in synthesizing heterocyclic compounds with tailored steric profiles .

Unsubstituted Analog: 2-(Tributylstannyl)pyridine

- Structural Difference : Lacks the CF₃ or methyl substituent .

- Impact on Reactivity :

- Applications : General-purpose Stille coupling reagent for unfunctionalized aryl/heteroaryl systems .

Stille Coupling Efficiency

- CF₃-Substituted Compounds : The electron-withdrawing CF₃ group enhances reactivity in palladium-catalyzed couplings, enabling reactions at milder temperatures (e.g., room temperature) compared to methyl-substituted analogs .

- Steric Effects : The 3-CF₃ isomer exhibits slightly lower yields in couplings with bulky substrates due to steric clashes, whereas the 5-CF₃ isomer maintains high efficiency .

Medicinal Chemistry

- Metabolic Stability : The CF₃ group in this compound improves resistance to oxidative metabolism, making it a preferred building block for CYP450 inhibitors (e.g., antiparasitic agents like UDO and UDD in ) .

- Toxicity Considerations : All stannyl derivatives require rigorous purification to mitigate tin-related toxicity, as highlighted in safety guidelines .

生物活性

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the tributylstannyl moiety may contribute to various biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Structure and Properties

- Chemical Formula : C12H16F3N

- Molecular Weight : 253.26 g/mol

- CAS Number : 175205-82-0

The trifluoromethyl group is known for increasing the hydrophobic character of compounds, which can influence their interaction with biological membranes and proteins. The tributylstannyl group may facilitate various chemical reactions, enhancing the compound's reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds featuring similar structural motifs. For instance, derivatives of pyridine have shown activity against various bacterial strains. The incorporation of the trifluoromethyl group is believed to enhance this activity by improving membrane permeability and interaction with microbial targets.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various assays. Preliminary findings suggest that it may inhibit cancer cell proliferation by interfering with critical cellular pathways.

- Mechanism of Action : The mechanism involves the interaction of the stannyl group with cellular targets, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity

- A study focusing on the inhibition of Tyrosyl DNA phosphodiesterase II (TDP2) highlighted that compounds structurally related to this compound could effectively inhibit this enzyme, which plays a role in DNA repair mechanisms associated with cancer cell resistance to therapy .

- Table 1 summarizes the IC50 values for related compounds tested against TDP2:

Compound IC50 (μM) This compound TBD Isoquinoline-1,3-dione 1.9 -

Anticancer Efficacy

- In vitro studies have demonstrated that derivatives of this compound can induce cytotoxicity in various cancer cell lines, including breast and prostate cancer cells. This cytotoxic effect is attributed to the disruption of cellular processes essential for tumor growth.

- A comparative analysis revealed that modifications to the trifluoromethyl or stannyl groups significantly impacted anticancer efficacy.

-

Antimicrobial Testing

- The compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 μM.

- Table 2 provides a summary of antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 μM Escherichia coli 15 μM

常见问题

What synthetic methodologies are effective for preparing 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, and how do reaction conditions optimize yields?

Basic Research Question

The synthesis typically involves metalation of a halogenated pyridine precursor. A common route begins with 3-trifluoromethyl-2-halopyridine (e.g., 2-chloro-3-(trifluoromethyl)pyridine, CAS 65753-47-1 ), which undergoes tin insertion. Key steps:

Halogenation : Introduce a halogen (Cl, Br) at the 2-position of 3-trifluoromethylpyridine.

Metalation : Treat with a strong base (e.g., LDA or Grignard reagent) to generate a pyridyllithium intermediate.

Stannylation : React with tributyltin chloride (BuSnCl) under inert conditions.

Critical Factors :

- Moisture and oxygen exclusion to prevent tin oxidation.

- Temperature control (<-20°C for metalation to minimize side reactions).

- Solvent choice (THF or EtO for improved reactivity).

Yields (~60–75%) depend on precursor purity and reaction timing .

How can NMR spectroscopy distinguish the structural features of this compound?

Basic Research Question

1H NMR :

- Pyridine protons (H4, H5, H6) exhibit splitting due to coupling with Sn (J ≈ 20–50 Hz).

- Trifluoromethyl (-CF) appears as a singlet in F NMR at δ -60 to -65 ppm.

119Sn NMR : A distinct peak near δ 20–50 ppm confirms the tributylstannyl group.

13C NMR : Tin-carbon coupling (J ≈ 340–360 Hz) for the stannyl-attached carbon.

Purity Check : Monitor for residual solvents (e.g., THF at δ 1.7 ppm) or unreacted BuSnCl .

What role does the trifluoromethyl group play in modulating reactivity during cross-coupling reactions?

Advanced Research Question

The -CF group exerts strong electron-withdrawing effects, enhancing the electrophilicity of the pyridine ring. This facilitates transmetallation in Stille couplings by polarizing the C–Sn bond.

Mechanistic Insight :

- Stabilization of the transition state via electron-deficient aromatic systems.

- Improved regioselectivity in Pd-catalyzed reactions due to directing effects.

Example : Coupling with aryl halides yields 2-aryl-3-(trifluoromethyl)pyridines, valuable in fluorinated drug scaffolds .

What safety protocols are critical for handling this compound?

Basic Research Question

Hazards :

- Irritant to eyes, skin, and respiratory systems.

- Neurotoxic potential due to tributyltin .

Protocols : - Use gloves, goggles, and fume hoods.

- Store under nitrogen at -20°C to prevent decomposition.

- Dispose via hazardous waste streams compliant with EPA guidelines .

How can researchers address challenges in purifying this compound?

Advanced Research Question

Challenges :

- High lipophilicity complicates column chromatography.

- Air-sensitive stannyl group degradation.

Solutions : - Flash Chromatography : Use silica gel with hexane/EtOAc (95:5) under inert gas.

- Recrystallization : Employ mixed solvents (e.g., hexane/dichloromethane).

- Analytical Monitoring : TLC with UV/fluorescence detection (R ≈ 0.4–0.6 in hexane/EtOAc) .

What are the applications of this compound in synthesizing fluorinated bioactive molecules?

Advanced Research Question

Medicinal Chemistry :

- Stille Coupling : Synthesize trifluoromethylated biaryls for kinase inhibitors or GPCR ligands.

- Probe Molecules : Study enzyme binding via F NMR or fluorescence tagging.

Case Study : Analogues like 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1389946-63-7) are used in neurological drug discovery .

How do electronic effects influence the stability of this compound in solution?

Advanced Research Question

The -CF group reduces electron density at the pyridine ring, slowing hydrolysis of the C–Sn bond.

Degradation Pathways :

- Hydrolysis to 3-(trifluoromethyl)pyridin-2-ol under acidic/neutral conditions.

- Oxidation to BuSnO in air.

Stabilization : - Store in anhydrous DCM or THF with molecular sieves.

- Add radical inhibitors (e.g., BHT) to prevent tin-mediated radical reactions .

What analytical techniques are optimal for quantifying trace impurities in this compound?

Advanced Research Question

HPLC-MS :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。